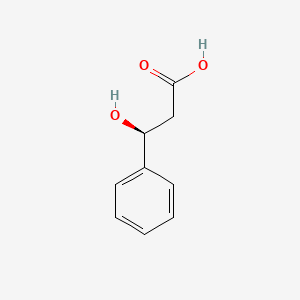

(S)-3-Hydroxy-3-phenylpropionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOLELPCNDVZKZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289084 | |

| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36567-72-3 | |

| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36567-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (S)-3-Hydroxy-3-phenylpropionic Acid

[1]

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) is a critical chiral building block in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of several blockbuster selective serotonin reuptake inhibitors (SSRIs), most notably Dapoxetine and Fluoxetine . Its value lies in its

Part 1: Chemical & Physical Profile[2][3]

The distinction between the racemic mixture and the pure (S)-enantiomer is vital for regulatory compliance and reaction efficacy. The (S)-isomer exhibits a distinct melting point range and specific optical rotation compared to the racemate.

| Property | Data | Notes |

| IUPAC Name | (3S)-3-Hydroxy-3-phenylpropanoic acid | |

| CAS Number | 36567-72-3 | Specific to (S)-isomer.[1][2][3][4][5][6] Racemate is 3480-87-3.[7] |

| Molecular Formula | ||

| Molecular Weight | 166.17 g/mol | |

| Appearance | White to pale cream crystalline powder | Needle-like crystals common from recrystallization. |

| Melting Point | 115.0 – 122.0 °C | Significantly higher than racemate (92–96 °C). |

| Specific Rotation | ||

| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate | Sparingly soluble in water; soluble in alkaline solutions. |

| pKa | ~4.25 | Calculated value; typical for |

Part 2: Synthetic Routes & Manufacturing

The synthesis of (S)-3-Hydroxy-3-phenylpropionic acid is dominated by asymmetric catalysis to ensure high enantiomeric excess (ee). While classical resolution of the racemate using chiral bases (e.g., phenylethylamine) is possible, it is atom-inefficient (max 50% yield). Modern industrial workflows prefer Enzymatic Asymmetric Reduction .

Enzymatic Asymmetric Reduction

This method utilizes ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Saccharomyces cerevisiae, Candida rugosa) to reduce ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropionate) to the (S)-hydroxy ester, followed by hydrolysis.

-

Mechanism: The enzyme delivers a hydride to the Re-face of the ketone, establishing the (S)-configuration.

-

Advantages: Green chemistry conditions (aqueous buffer), high ee (>98%), and ambient temperature operation.

Chemical Asymmetric Hydrogenation

Noyori-type asymmetric hydrogenation using Ru(II) catalysts with chiral diphosphine ligands (e.g., BINAP) is the primary chemical alternative.

-

Catalyst:

-

Conditions: High pressure

(40–100 atm), Methanol solvent. -

Causality: The chiral ligand creates a steric environment that forces the substrate to coordinate in a specific orientation, dictating the stereochemical outcome.

Visualization: Synthesis Workflow

The following diagram illustrates the enzymatic route, which is preferred for its specificity and mild conditions.

Figure 1: Enzymatic asymmetric synthesis pathway from ethyl benzoylacetate to the target acid.

Part 3: Pharmaceutical Applications[12][13][14]

(S)-3-Hydroxy-3-phenylpropionic acid is a pharmacophore scaffold. Its primary utility is in the synthesis of Dapoxetine (Priligy), a short-acting SSRI. The chiral center established in the acid is preserved or systematically inverted to create the final drug molecule.

Dapoxetine Synthesis

In the synthesis of Dapoxetine, the acid is converted to an amino-alcohol.[8] The absolute configuration is critical because the (S)-enantiomer of Dapoxetine exhibits superior pharmacokinetics and binding affinity compared to the (R)-enantiomer.

-

Reduction: The carboxylic acid is reduced to a 1,3-diol.

-

Activation: Selective activation of the primary alcohol (e.g., tosylation).

-

Substitution: Displacement by dimethylamine.

-

Etherification: Reaction with 1-naphthol.

Visualization: Drug Development Pathway

Figure 2: Conversion of the hydroxy acid to the active pharmaceutical ingredient Dapoxetine.

Part 4: Analytical Characterization

Validating the enantiomeric purity is the most critical step in QC. Standard reverse-phase HPLC is insufficient; Chiral HPLC is required.

Chiral HPLC Method[10][15]

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90 : 10 : 0.1).

-

Note: TFA is essential to suppress ionization of the carboxylic acid, sharpening the peak shape.

-

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Expected Result: The (S)-enantiomer typically elutes before or after the (R)-enantiomer depending on the specific column selector. Reference standards must be run to confirm elution order.

Optical Rotation Check

A quick purity check can be performed using a polarimeter.

Part 5: Experimental Protocols

Protocol: Recrystallization for Enantiomeric Enrichment

If the synthesized or purchased material has low optical purity (<95% ee), this protocol enriches the (S)-isomer.

Materials:

-

Crude (S)-3-Hydroxy-3-phenylpropionic acid

-

Ethyl Acetate (EtOAc)

-

n-Hexane

Procedure:

-

Dissolution: Dissolve 10 g of crude acid in the minimum amount of boiling EtOAc (~30-40 mL). Ensure complete dissolution.

-

Precipitation: Remove from heat. Slowly add n-Hexane (approx. 10-15 mL) until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool to room temperature undisturbed for 2 hours, then move to a refrigerator (4°C) for 12 hours.

-

Causality: Slow cooling promotes the formation of pure crystal lattices, excluding the (R)-isomer impurity which remains in the mother liquor.

-

-

Filtration: Filter the white needles under vacuum. Wash with cold Hexane/EtOAc (3:1).

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

-

Validation: Measure MP (Target: >115°C) and Optical Rotation.

Part 6: Handling & Safety

While not highly toxic, (S)-3-Hydroxy-3-phenylpropionic acid is a chemical irritant.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2-8°C recommended to prevent slow esterification or degradation). Keep container tightly closed.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood if generating dust.

References

-

Thermo Fisher Scientific. (S)-(-)-3-Hydroxy-3-phenylpropionic acid, 98+% Product Specifications. Retrieved from

-

ChemicalBook. (S)-3-HYDROXY-3-PHENYLPROPANOIC ACID Properties and Safety. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735057, (S)-3-Hydroxy-3-phenylpropionic acid. Retrieved from

-

BenchChem. Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers (Analogous Method). Retrieved from

-

Google Patents. Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate (US20060205056A1). Retrieved from

Sources

- 1. (S)-3-HYDROXY-3-PHENYLPROPANOIC ACID | 36567-72-3 [chemicalbook.com]

- 2. fishersci.es [fishersci.es]

- 3. (S)-3-Hydroxy-3-phenylpropionic acid | CAS 36567-72-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. (S)-3-Hydroxy-3-phenylpropionic acid | C9H10O3 | CID 2735057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-Hydroxy-3-phenylpropanoic acid, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. fishersci.fr [fishersci.fr]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Portico [access.portico.org]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

(S)-3-Hydroxy-3-phenylpropionic acid chemical structure

(S)-3-Hydroxy-3-phenylpropionic Acid: Structural Characterization & Synthetic Utility

Part 1: Executive Technical Profile

(S)-3-Hydroxy-3-phenylpropionic acid acts as a critical chiral synthon in the asymmetric synthesis of serotonin reuptake inhibitors (SSRIs), specifically targeting the 3-phenylpropylamine pharmacophore found in Dapoxetine and Fluoxetine . Its value lies in the benzylic stereocenter, which dictates the binding affinity of the final pharmaceutical agent against the serotonin transporter (SERT).

This guide delineates the structural identification, asymmetric synthesis, and downstream application of this scaffold, prioritizing high-enantiopurity protocols.

| Property | Technical Specification |

| IUPAC Name | (3S)-3-Hydroxy-3-phenylpropanoic acid |

| CAS Number | 36567-72-3 (Specific S-isomer) |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Chiral Center | C3 (Benzylic position) |

| Stereochemistry | (S)-Configuration |

| Optical Rotation | |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118–120 °C |

Part 2: Structural Characterization & Identification

Reliable identification requires a multi-modal approach. The following spectral data serves as a self-validating standard for confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The benzylic proton is the diagnostic handle. In the S-enantiomer, the spatial environment creates a distinct coupling pattern.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25–7.40 (m, 5H): Phenyl ring protons (Aromatic region).

-

δ 5.15 (dd, J = 9.2, 3.5 Hz, 1H): Benzylic proton (CH-OH). The doublet-of-doublets arises from coupling with the diastereotopic methylene protons.

-

δ 2.65–2.85 (m, 2H): Methylene protons (

-CH₂). These appear as a complex multiplet due to their diastereotopic nature adjacent to the chiral center. -

δ 6.50 (br s, 2H): Hydroxyl and Carboxyl protons (Exchangeable with D₂O).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 176.5: Carbonyl carbon (COOH).

-

δ 142.8: Ipso-aromatic carbon.

-

δ 128.6, 127.9, 125.6: Aromatic CH carbons.

-

δ 70.1: Benzylic chiral carbon (C-OH).

-

δ 43.2: Methylene carbon (

-C).

-

Infrared Spectroscopy (FT-IR)

-

3400–3200 cm⁻¹: Broad O-H stretch (Hydrogen bonded).

-

1705 cm⁻¹: Strong C=O stretch (Carboxylic acid dimer).

-

1050 cm⁻¹: C-O stretch (Secondary alcohol).

Part 3: Asymmetric Synthesis Protocols

To achieve high enantiomeric excess (ee > 98%), two primary routes are recommended: Biocatalytic Kinetic Resolution (Green Chemistry) and Noyori Asymmetric Hydrogenation (Scalable Chemical Synthesis).

Route A: Noyori Asymmetric Hydrogenation (Preferred for Scale)

This method utilizes a Ruthenium-BINAP catalyst to reduce

-

Precursor: Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropionate).

-

Catalyst: RuCl₂[(S)-BINAP] (Note: The S-BINAP ligand typically induces the S-alcohol configuration in this substrate class, but ligand/product correlation should always be experimentally verified).

-

Conditions: H₂ (4–10 atm), MeOH, 60°C.

Protocol:

-

Catalyst Prep: Charge a high-pressure reactor with Ethyl benzoylacetate (1.0 eq) and RuCl₂[(S)-BINAP] (0.05 mol%).

-

Hydrogenation: Pressurize with H₂ to 10 atm. Stir at 60°C for 12 hours.

-

Hydrolysis: Concentrate the resulting ester. Treat with 1M LiOH in THF/H₂O (1:1) at 0°C to hydrolyze the ester to the free acid without racemization.

-

Workup: Acidify to pH 2 with 1M HCl, extract with EtOAc, and recrystallize from Hexane/EtOAc.

Route B: Enzymatic Kinetic Resolution

Best for mild conditions and high optical purity at smaller scales.

-

Enzyme: Pseudomonas cepacia Lipase (PSL) or Candida antarctica Lipase B (CAL-B).

-

Substrate: Racemic Ethyl 3-hydroxy-3-phenylpropionate.

-

Acyl Donor: Vinyl acetate.

Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. Separation: The (S)-alcohol is separated from the (R)-acetate via column chromatography or extraction due to polarity differences.

Figure 1: Comparative synthetic pathways for (S)-3-Hydroxy-3-phenylpropionic acid via Asymmetric Hydrogenation and Enzymatic Resolution.

Part 4: Pharmaceutical Application (Dapoxetine Synthesis)

(S)-3-Hydroxy-3-phenylpropionic acid is a direct stereochemical progenitor to Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine). The transformation requires converting the carboxylic acid to an amine while preserving the benzylic stereocenter.

Strategic Workflow:

-

Reduction: The carboxylic acid is reduced to the 1,3-diol (using BH₃·THF).

-

Selective Activation: The primary alcohol is selectively activated (Tosylation) and displaced by the naphthol ether.

-

Stereocenter Inversion (Mitsunobu) or Retention:

-

Direct Route: To reach the S-amine of Dapoxetine from an S-alcohol, one often employs a double-inversion strategy or starts with the R-alcohol if using a single inversion (Mitsunobu with hydrazoic acid).

-

Alternative: The acid can be converted to the amide, then reduced.

-

Note on Stereochemistry: Dapoxetine has the (S)-configuration.[1][2][3][4][5][6][7] If starting from (S)-3-hydroxy-3-phenylpropionic acid, the benzylic C-O bond must eventually be converted to a C-N bond.

-

Retention Strategy: Convert OH to Leaving Group -> Displacement with Amine (Inversion) = (R)-Product.

-

Inversion Strategy (Mitsunobu): (S)-OH -> (R)-N3 -> (R)-NH2.

-

Correct Precursor Logic: To get (S)-Dapoxetine via direct displacement (Inversion), one would theoretically need the (R)-hydroxy precursor. However, the (S)-hydroxy acid is often used to synthesize (S)-Fluoxetine analogs or is used via retention pathways (e.g., Ritter reaction or neighboring group participation).

Validated Pathway for (S)-Dapoxetine using (S)-Acid: The most robust route from the (S)-acid involves Curtius Rearrangement or similar degradative pathways if the carbon count changes, but for the C9 backbone, the standard route is:

-

(S)-Acid → (S)-Ester.

-

(S)-Ester → (S)-Amide (Dimethylamine).

-

(S)-Amide → (S)-Amine (Reduction with LAH). Stereocenter is preserved.

-

(S)-Amine → Coupling with 1-Fluoronaphthalene (SNAr).

Figure 2: Chemo-enzymatic flow for the conversion of the hydroxy-acid scaffold to Dapoxetine.

Part 5: Quality Control & Validation

Trustworthiness in chiral synthesis depends on rigorous determination of Enantiomeric Excess (ee).

HPLC Method for Enantiomeric Purity:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approximate):

-

(R)-Enantiomer: ~12 min.

-

(S)-Enantiomer: ~15 min.

-

Note: Elution order must be confirmed with a racemic standard.

-

References

-

Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[8] Link

-

Kamal, A., et al. (2002). "Chemoenzymatic synthesis of (S)- and (R)-3-hydroxy-3-phenylpropanoic acid." Tetrahedron: Asymmetry. Link

-

Sorbera, L.A., et al. (2004). "Dapoxetine Hydrochloride." Drugs of the Future. Link

-

PubChem Database. "(S)-3-Hydroxy-3-phenylpropionic acid (CID 2735057)."[5] National Center for Biotechnology Information. Link

-

Corey, E.J., & Helal, C.J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." Angewandte Chemie International Edition. Link

Sources

- 1. 3-Hydroxy-3-phenylpropanoic acid | C9H10O3 | CID 92959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kanto.co.jp [kanto.co.jp]

- 3. Dapoxetine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. (S)-3-Hydroxy-3-phenylpropionic acid | C9H10O3 | CID 2735057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-Hydroxy-3-phenylpropionic acid | CAS 36567-72-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Improved Process For Preparation Of S(+)Dapoxetine Hydrochloride [quickcompany.in]

- 8. ajchem-b.com [ajchem-b.com]

(S)-3-Hydroxy-3-phenylpropionic acid biosynthetic pathway.

An In-depth Technical Guide on the Biosynthesis of (S)-3-Hydroxy-3-phenylpropionic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-3-Hydroxy-3-phenylpropionic acid is a chiral carboxylic acid of significant interest as a building block in organic synthesis and as a naturally occurring intermediate in plant secondary metabolism. It serves as a key precursor in the biosynthesis of widely distributed plant compounds such as benzoic acid and salicylic acid.[1][2] This guide provides a comprehensive overview of the biosynthetic pathway leading to (S)-3-Hydroxy-3-phenylpropionic acid, starting from the primary metabolite L-phenylalanine. We will dissect the enzymatic steps, explain the causal logic behind the biochemical transformations, present a robust analytical protocol for its quantification, and discuss future perspectives in metabolic engineering and biocatalysis. This document is intended for scientists and developers who require a deep, mechanistic understanding of this pathway for applications in drug development, natural product synthesis, and biotechnology.

Part 1: The Core Biosynthetic Pathway: A CoA-Dependent Route from Phenylpropanoids

The formation of (S)-3-Hydroxy-3-phenylpropionic acid is not an isolated event but rather a branch of the well-established phenylpropanoid pathway, which is central to the synthesis of thousands of specialized metabolites in plants.[3][4] The pathway proceeds via a series of enzymatic reactions that activate and modify the propyl side chain of L-phenylalanine in a manner analogous to fatty acid β-oxidation.

Step 1: Phenylalanine Ammonia-Lyase (PAL) - The Gateway Reaction

The biosynthetic journey begins with the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL), a pivotal enzyme that channels carbon from primary metabolism (amino acid synthesis) into the vast network of phenylpropanoid secondary metabolism.[5][6]

-

Reaction: L-Phenylalanine → trans-Cinnamic Acid + NH₄⁺

-

Enzyme: Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24)[3]

-

Causality & Insight: The action of PAL is the committed step for the entire phenylpropanoid pathway.[3][7] Its activity is often a major regulatory checkpoint, induced by a variety of stimuli including light, tissue wounding, and pathogenic attack, indicating the pathway's critical role in plant defense and development.[3] The enzyme utilizes a unique 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor to facilitate the stereospecific elimination of ammonia.[3]

Step 2: Acyl-CoA Synthetase Activity - Activation for Downstream Processing

For the propyl side chain of cinnamic acid to be shortened via a β-oxidation-like mechanism, it must first be activated. This is achieved by converting the free carboxylic acid into a high-energy thioester with Coenzyme A (CoA).

-

Reaction: trans-Cinnamic Acid + ATP + CoASH → trans-Cinnamoyl-CoA + AMP + PPi

-

Enzyme Class: Acyl-CoA Synthetase (or Ligase)

-

Causality & Insight: The formation of the cinnamoyl-CoA thioester is thermodynamically essential. The high-energy thioester bond "activates" the α- and β-carbons of the side chain, making them susceptible to the enzymatic hydration and cleavage reactions that follow. This is a recurring and fundamental strategy in metabolism for processing carboxylic acids, most famously seen in the activation of fatty acids prior to their oxidation.

Step 3: Enoyl-CoA Hydratase - Stereospecific Hydration

The core reaction that introduces the hydroxyl group and sets the stereochemistry is the hydration of the α-β double bond of cinnamoyl-CoA. The specific isoform of the enoyl-CoA hydratase involved is critical for producing the (S)-enantiomer.

-

Reaction: trans-Cinnamoyl-CoA + H₂O → (S)-3-Hydroxy-3-phenylpropionyl-CoA

-

Enzyme Class: Enoyl-CoA Hydratase (EC 4.2.1.17)

-

Causality & Insight: This step is the crux of enantioselectivity. While many enoyl-CoA hydratases involved in mitochondrial fatty acid oxidation produce the (R)-isomer, specific peroxisomal enzymes, such as D-3-hydroxyacyl-CoA dehydratase, are known to be specific for producing the (S)-isomer.[8] The selection of an enzyme with the correct stereospecificity is paramount for any biocatalytic application aiming to produce enantiomerically pure (S)-3-Hydroxy-3-phenylpropionic acid. This hydration reaction is often reversible and can have an unfavorable equilibrium, which can create a metabolic bottleneck.[8]

Step 4: Thioesterase Activity - Release of the Product

The final step is the hydrolysis of the CoA thioester to release the free acid product.

-

Reaction: (S)-3-Hydroxy-3-phenylpropionyl-CoA + H₂O → (S)-3-Hydroxy-3-phenylpropionic Acid + CoASH

-

Enzyme Class: Thioesterase

-

Causality & Insight: This irreversible hydrolysis step pulls the preceding reversible reactions forward and releases the final product, which can then be utilized in subsequent biosynthetic steps (e.g., conversion to benzoic acid) or accumulate in the cell.[1][2] The release of CoASH regenerates the pool required for the continued activation of cinnamic acid.

Pathway Visualization

The following diagram illustrates the core biosynthetic sequence from L-phenylalanine.

Sources

- 1. 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 4. Hydroxylation mechanism of lignin-derived aromatic substrates catalyzed by plant P450 cinnamate 4-hydroxylase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hort [journals.ashs.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Role of (S)-3-Hydroxy-3-phenylpropionic Acid

Abstract

(S)-3-Hydroxy-3-phenylpropionic acid is a chiral carboxylic acid with emerging significance in human health and disease. Primarily recognized as a metabolite of dietary polyphenols, its biological activities extend beyond simple metabolic breakdown, implicating it in a range of physiological processes. This technical guide provides a comprehensive overview of the current understanding of (S)-3-Hydroxy-3-phenylpropionic acid, from its metabolic origins to its potential as a therapeutic agent. We will delve into its biosynthesis, its multifaceted roles in cellular signaling, and its influence on cardiovascular, neurological, and skeletal systems. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols for the accurate quantification and functional characterization of this intriguing molecule.

Introduction: Unveiling a Key Mediator of Diet-Host Interactions

(S)-3-Hydroxy-3-phenylpropionic acid is a fascinating example of the intricate interplay between diet, the gut microbiome, and host physiology. While structurally related to the amino acid phenylalanine, its primary origin in humans is the microbial metabolism of dietary polyphenols, such as proanthocyanidins and chlorogenic acid, found in fruits, vegetables, and tea[1][2]. This positions (S)-3-Hydroxy-3-phenylpropionic acid as a key postbiotic, a bioactive compound produced by gut bacteria that can exert systemic effects on the host. Its biological significance is underscored by its diverse and potent activities, which include antihypertensive, neuroprotective, and bone-remodeling properties[1][3][4][5]. This guide will serve as a technical resource for researchers and drug development professionals seeking to explore the multifaceted biological roles of (S)-3-Hydroxy-3-phenylpropionic acid and to harness its therapeutic potential.

Biosynthesis and Metabolism: A Journey from Dietary Precursors to Systemic Circulation

The journey of (S)-3-Hydroxy-3-phenylpropionic acid begins in the gut, where a complex interplay of microbial enzymes transforms dietary polyphenols into this bioactive metabolite. While the precise microbial species and enzymatic pathways are still under active investigation, it is established that gut microbiota are essential for its formation[1].

In some plants, 3-hydroxy-3-phenylpropanoic acid has been identified as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid, suggesting a potential for direct dietary intake from plant sources, albeit likely in smaller quantities compared to microbial production[6][7]. The proposed biosynthetic pathway in plants is believed to involve the β-oxidation of cinnamic acid[6][7].

Once absorbed into the systemic circulation, (S)-3-Hydroxy-3-phenylpropionic acid can undergo further metabolism in the liver. Studies have indicated its involvement in hepatic β-oxidation, where it is converted to its corresponding enoyl-CoA by enoyl-CoA hydratases[8].

Elevated levels of 3-hydroxypropionic acid, a related compound, are associated with inborn errors of metabolism such as propionic acidemia, a condition resulting from a deficiency in propionyl-CoA carboxylase[9]. This leads to a buildup of propionic acid and other toxic metabolites, causing mitochondrial toxicity[9]. While distinct from the phenyl-substituted compound of focus here, this highlights the importance of efficient metabolic processing of propionic acid derivatives.

Metabolic Pathway of (S)-3-Hydroxy-3-phenylpropionic Acid

Caption: Overview of the metabolic journey of (S)-3-Hydroxy-3-phenylpropionic acid.

Physiological Roles and Therapeutic Potential

The growing body of research on (S)-3-Hydroxy-3-phenylpropionic acid has revealed its significant influence on several key physiological systems, suggesting a broad therapeutic potential.

Cardiovascular Health: A Novel Antihypertensive Agent

A compelling area of investigation is the role of 3-hydroxyphenylpropionic acids in cardiovascular health. Studies have shown that 3-(3-Hydroxyphenyl)propionic acid, a closely related isomer, can induce vasodilation and reduce blood pressure in hypertensive animal models[3][4]. This effect is attributed to the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and subsequent relaxation of vascular smooth muscle[3]. Given the structural similarity, it is plausible that (S)-3-Hydroxy-3-phenylpropionic acid shares these vasorelaxant properties, a hypothesis that warrants further investigation.

Neuroprotection: A Potential Ally Against Neurodegenerative Diseases

Emerging evidence suggests a neuroprotective role for metabolites of dietary polyphenols. 3-(3-Hydroxyphenyl)propanoic acid has been shown to inhibit the aggregation of amyloid-β (Aβ42) peptides in cell-free assays, a key pathological hallmark of Alzheimer's disease[1]. Furthermore, it has been found to accumulate in the brains of rats fed a polyphenol-rich extract, indicating its ability to cross the blood-brain barrier[1]. These findings highlight the potential of (S)-3-Hydroxy-3-phenylpropionic acid as a therapeutic candidate for neurodegenerative disorders.

Bone Metabolism: A Regulator of Bone Remodeling

Recent studies have shed light on the impact of polyphenol metabolites on bone health. 3-(3-Hydroxyphenyl)propionic acid has been demonstrated to reduce bone resorption activity and the number of osteoclasts, the cells responsible for bone breakdown[1]. In a murine model, this compound was shown to promote bone accretion by suppressing osteoblastic cell senescence[5]. These findings suggest that (S)-3-Hydroxy-3-phenylpropionic acid could play a beneficial role in maintaining bone density and preventing age-related bone loss.

Antioxidant and Anti-inflammatory Activities

(S)-3-Hydroxy-3-phenylpropionic acid is also recognized for its antioxidant and anti-inflammatory properties[10][11]. It has been shown to protect erythrocytes from cadmium-induced damage by reducing hemolysis, restoring membrane integrity, and mitigating oxidative stress[1]. These properties likely contribute to its beneficial effects in various pathological conditions.

Signaling Pathways Influenced by (S)-3-Hydroxy-3-phenylpropionic Acid

Caption: Key signaling pathways modulated by (S)-3-Hydroxy-3-phenylpropionic acid.

Experimental Protocols for the Study of (S)-3-Hydroxy-3-phenylpropionic Acid

To facilitate further research in this exciting field, this section provides detailed, step-by-step protocols for the quantification and functional assessment of (S)-3-Hydroxy-3-phenylpropionic acid.

Quantification of (S)-3-Hydroxy-3-phenylpropionic Acid in Biological Samples by LC-MS/MS

Rationale: Accurate quantification of (S)-3-Hydroxy-3-phenylpropionic acid in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this purpose.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5-7 minutes is a good starting point for method development.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically optimal for carboxylic acids.

-

Multiple Reaction Monitoring (MRM): Develop MRM transitions for the parent ion and a characteristic fragment ion of (S)-3-Hydroxy-3-phenylpropionic acid and the internal standard. This requires initial infusion and optimization of the compound on the mass spectrometer.

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations prepared in the same biological matrix. Quantify the analyte in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Experimental Workflow for LC-MS/MS Quantification

Caption: A streamlined workflow for quantifying (S)-3-Hydroxy-3-phenylpropionic acid.

In Vitro Assessment of Anti-Neuroinflammatory Activity: Amyloid-β Aggregation Assay

Rationale: To investigate the neuroprotective potential of (S)-3-Hydroxy-3-phenylpropionic acid, its ability to inhibit the aggregation of amyloid-β peptides can be assessed using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.

Protocol:

-

Preparation of Amyloid-β (Aβ42) Monomers:

-

Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

-

Aliquot and evaporate the HFIP under a stream of nitrogen. Store the resulting peptide film at -80°C.

-

Prior to the assay, reconstitute the Aβ42 film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.

-

-

Aggregation Assay:

-

In a 96-well black, clear-bottom plate, prepare the reaction mixture containing:

-

Aβ42 monomers (final concentration of 10 µM).

-

(S)-3-Hydroxy-3-phenylpropionic acid at various concentrations (e.g., 1-100 µM) or vehicle control.

-

Thioflavin T (final concentration of 20 µM).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 24-48 hours) using a plate reader with excitation at ~450 nm and emission at ~485 nm.

-

Data Analysis: Plot the fluorescence intensity against time. The inhibition of Aβ42 aggregation by (S)-3-Hydroxy-3-phenylpropionic acid can be determined by comparing the lag time and the maximum fluorescence intensity of the treated samples to the vehicle control.

Evaluation of Vasoactive Properties: Isolated Aortic Ring Assay

Rationale: This ex vivo assay allows for the direct assessment of the vasorelaxant effects of (S)-3-Hydroxy-3-phenylpropionic acid on blood vessels.

Protocol:

-

Preparation of Aortic Rings:

-

Humanely euthanize a rat and carefully excise the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.

-

-

Isometric Tension Measurement:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes.

-

Induce contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of (S)-3-Hydroxy-3-phenylpropionic acid to the organ bath.

-

Record the changes in isometric tension.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve to determine the potency (EC50) of (S)-3-Hydroxy-3-phenylpropionic acid. To investigate the involvement of the endothelium and nitric oxide, experiments can be repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor (e.g., L-NAME).

Conclusion and Future Directions

(S)-3-Hydroxy-3-phenylpropionic acid is a prime example of a diet-derived metabolite with significant potential to influence human health. Its roles in cardiovascular regulation, neuroprotection, and bone metabolism are just beginning to be understood. Future research should focus on elucidating the specific microbial pathways responsible for its production, identifying its molecular targets and downstream signaling pathways in host cells, and exploring its therapeutic efficacy in preclinical and clinical studies. The development of robust and standardized analytical methods, such as the ones outlined in this guide, will be paramount to advancing our understanding of this promising bioactive compound. As our knowledge of the gut microbiome and its metabolic capabilities expands, the importance of (S)-3-Hydroxy-3-phenylpropionic acid and other postbiotics in personalized nutrition and medicine is set to grow.

References

-

Rupa Health. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. [Link]

-

Biochemistry - ACS Publications. Hepatic .beta.-oxidation of 3-phenylpropionic acid and the stereospecific dehydration of (R)- and (S)-3-hydroxy-3-phenylpropionyl-CoA by different enoyl-CoA hydratases. [Link]

-

PubMed. 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. [Link]

-

ChemBK. 3-Hydroxy-3-phenylpropionic acid. [Link]

-

PubMed. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. [Link]

-

MySkinRecipes. 3-Hydroxy-3-phenylpropionic Acid. [Link]

-

ResearchGate. 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic add and salicylic acid but benzaldehyde is not. [Link]

-

PubChem. (S)-3-Hydroxy-3-phenylpropionic acid | C9H10O3 | CID 2735057. [Link]

-

ResearchGate. The influence of 3-hydroxyphenyl propionic acid (3−HPP) and 4−HPP on... [Link]

-

ASM Journals. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. [Link]

-

PubChem - NIH. 3-Hydroxy-3-phenylpropanoic acid | C9H10O3 | CID 92959. [Link]

-

PMC. 3‐(3‐Hydroxyphenyl)‐Propionic Acid (PPA) Suppresses Osteoblastic Cell Senescence to Promote Bone Accretion in Mice. [Link]

-

Wikipedia. Phenylpropanoic acid. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. youtube.com [youtube.com]

- 3. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 6. protocols.io [protocols.io]

- 7. youtube.com [youtube.com]

- 8. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 10. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(S)-3-Hydroxy-3-phenylpropionic acid enantiomer properties

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (CAS: 36567-72-3) is a critical chiral building block in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of major Selective Serotonin Reuptake Inhibitors (SSRIs), most notably Dapoxetine and Fluoxetine .[1] Its structural integrity—specifically the beta-hydroxy functionality and the chiral center at the C3 position—dictates the pharmacological efficacy of the final drug substance.[1]

This guide provides a rigorous examination of the compound's physicochemical properties, validated synthetic protocols (biocatalytic and chemical), and analytical methods required for high-purity applications.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

The following data represents the standard for high-purity (>98%) research-grade material.

Table 1: Chemical Identity & Physical Data[1][3]

| Property | Specification | Notes |

| IUPAC Name | (3S)-3-Hydroxy-3-phenylpropanoic acid | |

| CAS Number | 36567-72-3 | Specific to (S)-enantiomer |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Appearance | White to off-white crystalline solid | Needle-like crystals common |

| Melting Point | 116.0°C – 119.0°C | Distinct from racemate (~92°C) |

| Optical Rotation [α]²⁰D | -22.0° ± 0.5° | c = 4.0 in Methanol |

| pKa | ~4.5 – 4.8 | Estimated (Carboxylic acid) |

| Solubility | High: Methanol, Ethanol, EtOAcModerate: Water (pH dependent) | Soluble in alkaline aqueous media |

Critical Note on Stereochemistry: Ensure the sign of rotation is negative (-).[1] The (R)-enantiomer (CAS 2768-42-5) exhibits a positive rotation (+22°).[1] Confusion between these isomers will lead to pharmacologically inactive or toxic drug substances.[1]

Synthetic Methodologies

We present two distinct routes: a Biocatalytic Reduction (favored for green chemistry and high enantiomeric excess) and Asymmetric Hydrogenation (favored for scalability).[1]

Protocol A: Biocatalytic Reduction (Green Chemistry Route)

This method utilizes a carbonyl reductase (KRED) to stereoselectively reduce the prochiral ketone, ethyl benzoylacetate, followed by hydrolysis.[1]

Mechanism: The enzyme transfers a hydride from a cofactor (NADPH) to the re-face or si-face of the carbonyl, controlled by the enzyme's binding pocket.[1]

Step-by-Step Protocol:

-

Buffer Preparation: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0).

-

Cofactor Regeneration System: Add Glucose Dehydrogenase (GDH, 10 U/mL) and Glucose (1.5 eq) to recycle NADPH.[1]

-

Substrate Loading: Dissolve Ethyl Benzoylacetate (150 mM final conc.) in isopropanol (5% v/v co-solvent) and add to the buffer.

-

Enzyme Addition: Add Carbonyl Reductase (e.g., engineered KRED or Candida magnoliae extract) at 5 g/L loading.[1]

-

Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5.[1]

-

Work-up: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Hydrolysis: Treat the resulting ester with 1M LiOH in THF/Water (1:1) at 0°C to yield the free acid without racemization.[1]

Protocol B: Asymmetric Hydrogenation (Industrial Route)

Uses a Ruthenium-BINAP catalyst system for high-pressure hydrogenation.

Step-by-Step Protocol:

-

Catalyst Prep: In a glovebox, dissolve [RuCl₂(benzene)]₂ and (S)-BINAP in degassed DMF to form the active chiral catalyst.[1]

-

Hydrogenation: Transfer 3-oxo-3-phenylpropionic acid (1.0 eq) and catalyst (0.1 mol%) into a stainless steel autoclave.

-

Conditions: Pressurize with H₂ (50 bar) and heat to 60°C. Stir vigorously for 12-16 hours.

-

Purification: Vent H₂, filter catalyst through Celite, and recrystallize the crude product from Toluene/Hexane to upgrade ee% to >99%.

Visualization: Synthesis Pathways

Figure 1: Comparison of biocatalytic and chemical synthesis routes yielding the (S)-enantiomer.

Pharmaceutical Applications

(S)-3-Hydroxy-3-phenylpropionic acid is the chiral scaffold for Dapoxetine (treatment of premature ejaculation) and a key intermediate for Fluoxetine (antidepressant).

Mechanism of Utility: The C3 chiral center of the acid becomes the benzylic chiral center in the drug molecule.[1] In Dapoxetine, the hydroxyl group is converted to a leaving group (tosylate/mesylate) and displaced by 1-naphthol, or the acid is reduced to the alcohol and then etherified.[1]

Visualization: Drug Synthesis Flow[1]

Figure 2: Synthetic workflow converting the acid precursor into (S)-Dapoxetine.

Analytical Characterization

To validate the enantiomeric purity (ee%) of the synthesized acid, Chiral HPLC is the gold standard.[1]

Table 2: Recommended HPLC Method

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak AD-H (Daicel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 210 nm or 254 nm |

| Temperature | 25°C |

| Elution Order | Typically (R) elutes before (S) on OD-H (Must verify with standards) |

Protocol Note: The addition of Trifluoroacetic acid (TFA) is crucial to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.[1] Without TFA, the acid moiety will cause significant peak tailing.[1]

Handling & Stability

-

Storage: Store in a tightly sealed container at room temperature (15-25°C). For long-term storage, 2-8°C is preferred to prevent slow dimerization or dehydration.[1]

-

Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents.[1][2][3]

-

Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][4] Use standard PPE (gloves, goggles, fume hood).[1]

References

-

Fisher Scientific. (S)-3-Hydroxy-3-phenylpropanoic acid, 99% Product Specifications. Retrieved from [1]

-

PubChem. (S)-3-Hydroxy-3-phenylpropionic acid (CID 2735057). National Library of Medicine.[1] Retrieved from [1]

-

ResearchGate. Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase. Retrieved from

-

ChemicalBook. (S)-3-HYDROXY-3-PHENYLPROPANOIC ACID Properties and Suppliers. Retrieved from [1]

-

BenchChem. Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers (Analogous Method). Retrieved from [1]

Sources

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. (R)-(+)-3-Hydroxy-3-phenylpropionic acid, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (S)-3-Hydroxy-3-phenylpropionic acid | C9H10O3 | CID 2735057 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Key Chiral Synthon: A Technical Guide to the Synthesis and Analysis of (S)-3-Hydroxy-3-phenylpropionic Acid

Abstract

(S)-3-Hydroxy-3-phenylpropionic acid is a valuable chiral building block in the pharmaceutical industry, pivotal for the synthesis of several active pharmaceutical ingredients (APIs), including antidepressants like fluoxetine and dapoxetine.[1][2] Its stereochemistry is crucial for the biological activity of these drugs. This technical guide provides an in-depth exploration of the methodologies developed for the synthesis and analysis of this optically active compound. We will delve into the evolution of synthetic strategies, from classical resolution techniques to modern biocatalytic and asymmetric chemical approaches. Each method will be examined through the lens of scientific integrity, focusing on the underlying principles that govern stereoselectivity and the practical considerations for implementation in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core science behind this important chiral intermediate.

Introduction: The Significance of a Single Enantiomer

The journey to producing enantiomerically pure compounds is a cornerstone of modern drug development. The physiological effects of a chiral drug are often dictated by a single enantiomer, with its counterpart potentially being inactive or even causing undesirable side effects. (S)-3-Hydroxy-3-phenylpropionic acid exemplifies this principle, serving as a critical precursor for stereoselective drug synthesis.[2] The presence of a hydroxyl group and a carboxylic acid function on a chiral backbone makes it a versatile synthon, amenable to a variety of chemical transformations.

Historically, the preparation of such optically active compounds relied on the separation of racemic mixtures, a process known as resolution.[3] While effective, classical resolution methods are inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. This limitation has driven the development of more efficient and elegant asymmetric synthetic methods, which aim to create the desired enantiomer directly with high stereoselectivity. This guide will explore the spectrum of these methodologies, from the foundational to the cutting-edge.

Pathways to Enantiopurity: A Comparative Analysis of Synthetic Strategies

The synthesis of (S)-3-Hydroxy-3-phenylpropionic acid can be broadly categorized into two main approaches: the resolution of a racemic mixture and direct asymmetric synthesis. The choice of strategy often depends on factors such as scale, cost, and desired enantiomeric purity.

Classical Approach: Resolution of Racemic 3-Hydroxy-3-phenylpropionic Acid

The resolution of a racemic mixture is a well-established technique that exploits the different physical properties of diastereomers.[3]

This method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These salts, having different solubilities, can be separated by fractional crystallization. The less soluble diastereomeric salt crystallizes out, allowing for its separation and subsequent acidification to yield the desired enantiomer of the carboxylic acid.[2]

Conceptual Workflow for Diastereomeric Resolution:

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol for Diastereomeric Salt Resolution:

-

Salt Formation: Dissolve the racemic 3-hydroxy-3-phenylpropionic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of an enantiopure chiral base, such as (1R,2S)-(–)-amphetamine derivative ((-)-ADPE).

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched 3-hydroxy-3-phenylpropionic acid.

-

Purification: Collect the solid by filtration, wash with water, and dry. The enantiomeric excess can be determined by chiral HPLC.

Biocatalytic Strategies: Harnessing Nature's Chirality

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, can catalyze reactions with high efficiency and under mild conditions.

Similar to chemical resolution, kinetic resolution utilizes enzymes to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the preparation of (S)-3-hydroxy-3-phenylpropionic acid, the enzymatic hydrolysis of its racemic ester is a common approach. Lipases and esterases are frequently employed for this purpose.[4]

Protocol for Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-phenylpropanoate:

-

Reaction Setup: Prepare a biphasic system containing a phosphate buffer (pH 7.0) and an organic solvent (e.g., diisopropyl ether).

-

Substrate Addition: Add racemic ethyl 3-hydroxy-3-phenylpropanoate to the reaction mixture.

-

Enzyme Addition: Introduce a lipase, such as Pseudomonas cepacia lipase (PCL), to the mixture.

-

Incubation: Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by taking aliquots for analysis by chiral HPLC.

-

Work-up: Once approximately 50% conversion is reached, stop the reaction. Separate the aqueous and organic layers.

-

Product Isolation:

-

Acid: Acidify the aqueous layer to precipitate the (S)-3-hydroxy-3-phenylpropionic acid.

-

Ester: Isolate the unreacted (R)-ethyl 3-hydroxy-3-phenylpropanoate from the organic layer.

-

Table 1: Comparison of Hydrolases for the Resolution of Ethyl 3-Hydroxy-3-phenylpropanoate [4]

| Enzyme | Conversion (%) | Enantiomeric Excess of Acid (S)-enantiomer (%) | Enantiomeric Excess of Ester (R)-enantiomer (%) |

| Pseudomonas cepacia Lipase | 50 | 93 | 98 |

| Pig Liver Esterase | low | low | low |

A more direct biocatalytic approach involves the asymmetric reduction of a prochiral ketone, such as ethyl benzoylacetate, to the corresponding chiral alcohol. This method can theoretically achieve a 100% yield of the desired enantiomer. Whole-cell biocatalysts, like baker's yeast (Saccharomyces cerevisiae), or isolated carbonyl reductases are commonly used.

Conceptual Workflow for Asymmetric Bioreduction:

Caption: Biocatalytic asymmetric reduction of a prochiral ketone.

Protocol for Asymmetric Reduction using Saccharomyces cerevisiae:

-

Yeast Culture: Cultivate Saccharomyces cerevisiae in a suitable growth medium.

-

Bioreduction: Add ethyl benzoylacetate to the yeast culture.

-

Incubation: Incubate the mixture with shaking for a specified period, monitoring the conversion by TLC or GC.

-

Extraction: After the reaction is complete, extract the product, (S)-ethyl-3-hydroxy-3-phenylpropanoate, with an organic solvent (e.g., ethyl acetate).

-

Purification and Hydrolysis: Purify the ester by column chromatography and then hydrolyze it to the desired (S)-3-hydroxy-3-phenylpropionic acid using a base (e.g., NaOH) followed by acidification.

Asymmetric Chemical Synthesis

While biocatalysis offers green and highly selective routes, asymmetric chemical synthesis provides a high degree of control and predictability.

The Evans asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. This method utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol reaction between an enolate and an aldehyde.

Protocol for Evans Asymmetric Aldol Reaction:

-

Acylation: Acylate the chiral oxazolidinone with propionyl chloride to form the N-propionyl derivative.

-

Enolate Formation: Treat the N-propionyl oxazolidinone with a strong base (e.g., lithium diisopropylamide, LDA) to generate the corresponding Z-enolate.

-

Aldol Addition: React the enolate with benzaldehyde at low temperature. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective aldol addition.

-

Auxiliary Cleavage: Remove the chiral auxiliary from the aldol adduct by hydrolysis to yield the desired (S)-3-hydroxy-3-phenylpropionic acid.

Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric excess (ee) is critical in asymmetric synthesis. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Protocol for Chiral HPLC Analysis:

-

Sample Preparation: Prepare a dilute solution of the (S)-3-hydroxy-3-phenylpropionic acid sample in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H).

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.

-

Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Conclusion

The synthesis of (S)-3-hydroxy-3-phenylpropionic acid has evolved significantly, driven by the demands of the pharmaceutical industry for enantiomerically pure compounds. From the classical, yet often inefficient, method of diastereomeric salt resolution to the highly selective and sustainable biocatalytic and asymmetric chemical routes, the synthetic chemist now has a diverse toolbox at their disposal. The choice of method will always be a balance of factors including cost, scale, efficiency, and environmental impact. As our understanding of catalysis and stereochemistry deepens, we can anticipate the development of even more elegant and practical solutions for the synthesis of this and other vital chiral building blocks.

References

- Bommarius, A. S., & Riebel, B. R. (2004).

- Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2025, August 6). ResearchGate. Retrieved from a relevant research paper on the topic.

- Srinivas, C. (2023).

- A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (n.d.). PMC. Retrieved from a relevant research paper on the topic.

- US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. (n.d.). Google Patents.

-

3-Hydroxy-3-phenylpropionic acid. (2024, April 9). ChemBK. Retrieved from [Link]

- Jarvis, A. P., et al. (2000). 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Planta, 212(1), 119-26.

- Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & pharmaceutical bulletin, 51(12), 1363-7.

- Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & pharmaceutical bulletin, 50(10), 1362-6.

- Rinaldo, P., et al. (1990). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases.

- Larsen, R. D., et al. (1993). α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 115(14), 6047-6059.

- Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. (2025, August 7). ResearchGate. Retrieved from a relevant research paper on the topic.

-

Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

- Klabunovskii, E. I. (1996). Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Russian Chemical Reviews, 65(4), 349.

- The Enzymatic Basis for the Dehydrogenation of 3-Phenylpropionic Acid: In Vitro Reaction of 3- Phenylpropionyl-CoA with Various Acyl-CoA Dehydrogenases. (1990, May 1). Semantic Scholar. Retrieved from a relevant research paper on the topic.

- Preparation of Optically Active (2 - Amanote Research. (2006, January 1). Amanote. Retrieved from a relevant research paper on the topic.

- Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). ScienceDirect. Retrieved from a relevant research paper on the topic.

- A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024, August 3). ResearchGate. Retrieved from a relevant research paper on the topic.

- A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. (n.d.). Royal Society of Chemistry. Retrieved from a relevant research paper on the topic.

- A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. (n.d.). Benchchem. Retrieved from a relevant technical guide on the topic.

- Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. (2018, February 13). MDPI. Retrieved from a relevant review article on the topic.

- A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. (2025, August 6). ResearchGate. Retrieved from a relevant research paper on the topic.

Sources

- 1. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

(S)-3-Hydroxy-3-phenylpropionic acid spectroscopic data (NMR, IR, MS)

The following technical guide details the spectroscopic characterization, stereochemical validation, and synthesis of (S)-3-Hydroxy-3-phenylpropionic acid . This document is structured for researchers requiring rigorous data for structural elucidation and quality control in drug development.

Spectroscopic Profile, Stereochemistry, and Synthesis

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (CAS: 32451-95-9) is a critical chiral building block (synthon) used in the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine, Dapoxetine) and various cardiovascular drugs. Its value lies in its specific stereochemistry; the (S)-configuration is often essential for biological activity. This guide provides a definitive reference for its identification, distinguishing it from its racemic counterpart and regioisomers (e.g., 3-(3-hydroxyphenyl)propionic acid).

Molecular Identity & Physicochemical Profile[1][2][3][4]

| Property | Data | Notes |

| IUPAC Name | (3S)-3-Hydroxy-3-phenylpropanoic acid | Also known as (S)- |

| CAS Number | 32451-95-9 | (S)-enantiomer specific. (Racemic: 3480-87-3) |

| Molecular Formula | ||

| Molecular Weight | 166.17 g/mol | Monoisotopic Mass: 166.063 |

| Melting Point | 118°C – 121°C | Racemic mixture melts lower (~92-96°C) |

| Optical Rotation | ||

| Solubility | DMSO, Methanol, Ethanol, EtOAc | Limited solubility in water (acidic pH) and Hexane |

Spectroscopic Characterization

This section details the diagnostic signals required to confirm structure and purity.

3.1 Nuclear Magnetic Resonance (NMR)

The molecule exhibits a classic ABX spin system due to the diastereotopic protons at the

Table 1:

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| COOH | 12.15 | Broad s | 1H | - | Carboxylic acid proton (exchangeable) |

| Ar-H | 7.25 – 7.40 | Multiplet | 5H | - | Phenyl ring protons (ortho/meta/para) |

| OH | 5.30 | Broad s/d | 1H | - | Hydroxyl proton (often invisible in |

| C3-H | 5.02 | dd | 1H | Chiral center ( | |

| C2-H | 2.65 | dd | 1H | ||

| C2-H | 2.52 | dd | 1H |

Expert Insight: In

, the hydroxyl proton may not couple to the C3-methine, appearing as a broad singlet. In DMSO-, the H-bonding stabilizes the OH, often revealing a doublet coupling to C3-H. The C2 protons are magnetically non-equivalent (diastereotopic) due to the adjacent chiral center, creating the distinct "roofing" effect of the ABX system.

Table 2:

| Shift ( | Carbon Type | Assignment |

| 172.8 | Quaternary (C=O) | Carbonyl carbon |

| 144.5 | Quaternary (Ar-C) | Ipso-carbon of phenyl ring |

| 128.5 | CH (Ar) | Meta-carbons |

| 127.4 | CH (Ar) | Para-carbon |

| 126.1 | CH (Ar) | Ortho-carbons |

| 70.2 | CH (Aliphatic) | C3 Chiral center (attached to OH) |

| 44.8 | CH | C2 Methylene |

3.2 Mass Spectrometry (MS)

-

Ionization Mode: ESI (Negative Mode) is preferred for carboxylic acids.

-

Parent Ion:

m/z.

Fragmentation Pathway (ESI-):

- 165 (Parent): Deprotonated molecular ion.

-

147 (

-

121 (

3.3 Infrared Spectroscopy (FT-IR)

-

3400 – 3200 cm

: Broad O-H stretch (H-bonded). Overlaps with carboxylic O-H. -

1710 – 1705 cm

: Strong C=O stretch (Carboxylic acid dimer). -

1250 – 1200 cm

: C-O stretch (Alcohol/Acid). -

700 & 750 cm

: Monosubstituted benzene ring (out-of-plane bending).

Stereochemical Validation

Confirming the (S)-enantiomer requires more than standard spectroscopy.

4.1 Optical Rotation

The sign of rotation is solvent-dependent but distinct.

-

Specification:

( -

Protocol: Dissolve 40 mg of dry solid in 1.0 mL of HPLC-grade Methanol. Measure at 589 nm (Sodium D-line) at 20°C.

4.2 Chiral HPLC Method

To determine Enantiomeric Excess (ee%), use a polysaccharide-based chiral stationary phase.

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (to suppress ionization of the acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Elution Order: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemic standard).

Experimental Protocol: Enzymatic Synthesis

The most robust route to high-purity (S)-acid is the enzymatic reduction of

Reaction Scheme:

Ethyl benzoylacetate

Step-by-Step Methodology

-

Bioreduction: Suspend Ethyl benzoylacetate (10 mmol) in phosphate buffer (pH 7.0) containing glucose (cofactor regeneration) and Saccharomyces cerevisiae (Baker's yeast) or a specific Ketoreductase (KRED) enzyme. Stir at 30°C for 24-48h.

-

Isolation of Ester: Extract the reaction mixture with Ethyl Acetate (3x). Dry over

and concentrate. -

Hydrolysis: Dissolve the crude ester in THF:Water (1:1). Add LiOH (2 equiv) at 0°C. Stir until TLC shows disappearance of ester.

-

Workup: Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate.[1]

-

Crystallization: Recrystallize from Toluene or EtOAc/Hexane to obtain white needles.

-

Validation: Check MP (118-121°C) and Optical Rotation (-22°).

References

-

Thermo Fisher Scientific. (R)-(+)-3-Hydroxy-3-phenylpropionic acid, 98+% Product Specifications. (Provides MP and Rotation data for the enantiomer). Link

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Hydroxy-3-phenylpropionic acid derivatives.[2] (General MS fragmentation patterns). Link

-

PubChem. (S)-3-Hydroxy-3-phenylpropionic acid Compound Summary. CID 2735057. Link

-

Patel, R. N. Biocatalytic synthesis of chiral pharmaceutical intermediates. (Authoritative source on enzymatic reduction protocols). Link

Sources

Methodological & Application

asymmetric synthesis of (S)-3-Hydroxy-3-phenylpropionic acid.

Application Note: Scalable Asymmetric Synthesis of (S)-3-Hydroxy-3-phenylpropionic Acid

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid ((S)-3-HPPA ) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs) such as Dapoxetine and Fluoxetine analogs, as well as various

This Application Note provides two validated, scalable protocols for synthesizing (S)-3-HPPA from ethyl benzoylacetate (EBA) :

-

Biocatalytic Asymmetric Reduction: The "Green" standard, utilizing Ketoreductases (KREDs) with cofactor recycling. High atom economy and ambient conditions.

-

Ru-BINAP Asymmetric Hydrogenation: The "Industrial" standard, utilizing Noyori-type catalysis. High throughput but requires high-pressure infrastructure.

A third method, Lipase-mediated Kinetic Resolution , is discussed as a low-tech alternative for smaller scales.

Strategic Route Selection

The choice of method depends heavily on available infrastructure and scale.

| Feature | Method A: Biocatalytic Reduction | Method B: Asymmetric Hydrogenation | Method C: Lipase Resolution |

| Catalyst | KRED (e.g., S. cerevisiae origin) | Ru(II)-(S)-BINAP | Lipase (e.g., CAL-B) |

| Max Yield | 100% (Theoretical) | 100% (Theoretical) | 50% (Max) |

| Enantiopurity | |||

| Conditions | Aqueous/Biphasic, 30°C, pH 7 | MeOH, 50-100 atm | Organic/Buffer, Ambient |

| Equipment | Standard Reactor / Fermenter | High-Pressure Autoclave | Standard Flask |

| Cost Driver | Enzyme & Cofactor (NADPH) | Ruthenium & Ligand | Enzyme & Yield Loss |

Protocol A: Biocatalytic Asymmetric Reduction (Recommended)

This route reduces the ketone of ethyl benzoylacetate to the (S)-alcohol using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). To make this economically viable, a cofactor regeneration system (Glucose Dehydrogenase/Glucose) is coupled to recycle NADPH.

Mechanism & Workflow

The reaction relies on the hydride transfer from NADPH to the substrate. The oxidized NADP+ is immediately reduced back to NADPH by the oxidation of Glucose to Gluconolactone.

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of EBA.

Experimental Protocol

Reagents:

-

Ethyl benzoylacetate (EBA): 50 mM

-

KRED Enzyme (e.g., Codexis KRED-P1 or recombinant S. cerevisiae reductases): 2-5 g/L

-

Glucose Dehydrogenase (GDH): 100 U/mmol substrate

-

NADP+: 0.5 mM (Catalytic amount)

-

D-Glucose: 1.2 equivalents

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0[1]

-

Solvent (optional co-solvent): DMSO or IPA (5% v/v) to improve solubility.

Step-by-Step:

-

Buffer Prep: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Degas to remove oxygen (protects enzyme).

-

Cofactor Mix: Dissolve D-Glucose (1.2 eq) and NADP+ (0.5 mM final conc) in the buffer.

-

Enzyme Addition: Add GDH and KRED enzymes to the buffer solution. Stir gently (do not vortex) at 30°C.

-

Substrate Addition: Add Ethyl benzoylacetate (dissolved in minimal DMSO if needed) dropwise to the stirring enzyme mixture.

-

Reaction: Stir at 30°C, maintaining pH 7.0 via automatic titration with 1M NaOH (gluconic acid production lowers pH).

-

Monitoring: Monitor consumption of EBA via HPLC every 2 hours. Reaction typically completes in 6–12 hours.

-

Work-up:

-

Add Celite and filter to remove protein sludge.

-

Extract aqueous phase 3x with Ethyl Acetate or MTBE.

-

Dry organic layer over

and concentrate in vacuo.

-

-

Hydrolysis (To obtain Acid):

-

Dissolve the resulting ester in THF/Water (1:1).

-

Add LiOH (2 eq) and stir at room temperature for 2 hours.

-

Acidify to pH 2 with 1M HCl.

-

Extract with Ethyl Acetate, dry, and recrystallize from Hexane/Ethyl Acetate.

-

Validation:

-

Yield: Expect >90% isolated yield.

-

ee: Expect >99% (Enzyme dependent).

Protocol B: Asymmetric Hydrogenation (Noyori Type)

For labs equipped with high-pressure reactors, this method offers rapid throughput and avoids biological instability.

Mechanism

Ruthenium(II) complexes with the chiral ligand BINAP catalyze the hydrogenation.[2][3] The reaction proceeds via a dynamic kinetic resolution (if the substrate is labile) or direct asymmetric hydrogenation of the ketone.

Experimental Protocol

Reagents:

-

Substrate: Ethyl benzoylacetate (10 g)

-

Catalyst:

(0.5 mol%) -

Solvent: Anhydrous Ethanol (degassed)

-

Hydrogen Gas (

): High purity

Step-by-Step:

-

Inert Handling: In a glovebox or under Argon stream, charge the stainless steel autoclave with Ethyl benzoylacetate and Ethanol (0.5 M concentration).

-

Catalyst Loading: Add the

catalyst. -

Purging: Seal the autoclave. Purge with

gas (flush 3 times at 10 atm) to remove all oxygen. -

Pressurization: Pressurize to 50–80 atm (approx 700–1200 psi).

-

Reaction: Heat to 80°C and stir vigorously (1000 rpm) for 12 hours.

-

Depressurization: Cool to room temperature. Carefully vent

(fume hood). -

Purification:

-

Concentrate the solvent.[1]

-

Pass through a short silica plug to remove Ruthenium residues.

-

-

Hydrolysis: Perform LiOH hydrolysis as described in Protocol A to obtain the free acid.

Safety Note: High-pressure hydrogen presents an explosion hazard. Ensure autoclave is rated for pressures used and located in a blast shield/bunker.

Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess (

-

Column: Chiralcel OJ-H or Chiralpak AD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

-

Retention Times (Approx):

-

(R)-Enantiomer: ~12 min

-

(S)-Enantiomer: ~15 min

-

Note: Run a racemic standard first to confirm elution order.

-

Decision Matrix & Troubleshooting

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting Table:

| Problem | Probable Cause | Solution |

| Low Conversion (Bio) | pH drift / Enzyme inactivation | Use pH-stat (maintain pH 7.0); Increase GDH loading. |

| Low Conversion (Chem) | Catalyst poisoning ( | Rigorous degassing; repurify substrate (remove halides). |

| Emulsion during workup | Protein denaturation | Filter through Celite before extraction; Add brine. |

| Low ee | Wrong Enzyme/Ligand | Screen KRED panel; Ensure (S)-BINAP is optically pure. |

References

-

Tao, Y. et al. (2022). Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase identified from a soda lake metagenome. ResearchGate.

-

Noyori, R. et al. (1993). Asymmetric Hydrogenation of beta-Keto Esters. Organic Syntheses, Coll.[5] Vol. 9, p.589.

-